N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide
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Overview
Description
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound features an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the indoline derivative. The indoline moiety can be synthesized through the cyclization of o-nitrobenzylamine derivatives. The sulfonylation of the indoline derivative is achieved using sulfonyl chlorides in the presence of a base such as pyridine. The final step involves the reaction of the sulfonylated indoline with 2-phenoxypropanoic acid or its derivatives under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of N-substituted indoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in multicomponent reactions.
Biology: Investigated for its potential as a neuroprotective agent and its ability to interact with specific biological targets.
Medicine: Studied for its potential therapeutic effects, including its role in treating ischemic stroke and other neurological conditions.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to exhibit neuroprotective effects by binding to N-methyl-D-aspartic acid receptors and reducing oxidative stress in neuronal cells. The compound’s sulfonyl group plays a crucial role in its ability to modulate enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(indolin-1-ylsulfonyl)ethyl)pyridine-3-sulfonamide
- N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(indolin-1-ylsulfonyl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Uniqueness
N-(2-(indolin-1-ylsulfonyl)ethyl)-2-phenoxypropanamide stands out due to its unique combination of an indoline moiety, a sulfonyl group, and a phenoxypropanamide structure. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15(25-17-8-3-2-4-9-17)19(22)20-12-14-26(23,24)21-13-11-16-7-5-6-10-18(16)21/h2-10,15H,11-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKQZCSWEKPQKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C21)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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